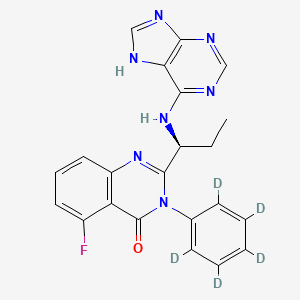
Idelalisib D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAS Number: 870281-82-6 (unlabelled)
Aplicaciones Científicas De Investigación
Treatment of Hematological Malignancies : Idelalisib, a potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), is primarily used for treating hematological malignancies. It has demonstrated efficacy in patients with relapsed/refractory CLL, showing high response rates and improved progression-free survival (PFS) and overall survival (OS) in combination with other treatments like rituximab and bendamustine (Zelenetz et al., 2015).
Mechanism of Action : The biochemical and biophysical characterization of Idelalisib reveals that it is a selective, noncovalent, reversible, and ATP-competitive inhibitor. The crystal structure of idelalisib bound to PI3Kδ provides insights into its potency and selectivity, highlighting its role in inhibiting kinase activity of PI3Kδ (Somoza et al., 2015).
Research in Therapy Optimization : Studies have focused on optimizing idelalisib therapy, evaluating its use in different patient populations, including treatment-naïve patients and those with various genetic profiles. The aim is to expand its application and improve its efficacy and safety profile in diverse patient groups (Barrientos, 2016).
Evaluation in Various Clinical Settings : Clinical trials and studies are being conducted to evaluate the effectiveness of idelalisib in various settings, including as a first-line therapy and in combination with other drugs. These studies help in understanding the broader implications of idelalisib in treating hematological malignancies (Gopal et al., 2017).
Exploration of Resistance Mechanisms : Research is also focused on understanding the mechanisms behind disease progression or resistance to idelalisib treatment. Whole-exome sequencing studies have been conducted to explore mutations associated with treatment resistance, though no common mutational mechanism of resistance has been identified so far (Ghia et al., 2016).
Propiedades
Fórmula molecular |
C22H13D5FN7O |
|---|---|
Peso molecular |
420.454 |
Nombre IUPAC |
5-fluoro-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one |
InChI |
InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1/i3D,4D,5D,7D,8D |
SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



